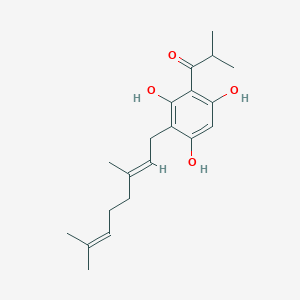

2-Geranyl-4-isobutyrylphloroglucinol

Description

Properties

IUPAC Name |

1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDNBNXWWCEVMG-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Geranylated Phloroglucinols: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylated phloroglucinols are a class of naturally occurring and synthetic phenolic compounds characterized by a phloroglucinol (B13840) core (1,3,5-trihydroxybenzene) substituted with a geranyl group. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of geranylated phloroglucinols, with a focus on their potential as therapeutic agents. While specific data on "2-Geranyl-4-isobutyrylphloroglucinol" is not publicly available, this guide will focus on the broader class of geranylated phloroglucinols to provide a representative and detailed understanding of their scientific importance.

Chemical Structure and Synthesis

The core structure of these compounds is the phloroglucinol ring, a highly activated aromatic system prone to electrophilic substitution. The geranyl group, a 10-carbon isoprenoid chain, is typically attached to the aromatic ring via a Friedel-Crafts alkylation reaction.

General Synthesis Protocol: Microwave-Assisted Friedel-Crafts Alkylation

A rapid and efficient method for the synthesis of geranylated phloroglucinols involves a microwave-assisted Friedel-Crafts reaction in a dry media using a reusable catalyst.

Experimental Protocol:

-

Catalyst Preparation: A solid support, such as silica (B1680970) gel, is impregnated with a Lewis acid catalyst (e.g., AgNO3).

-

Reactant Mixture: Phloroglucinol and geraniol (B1671447) are mixed with the prepared catalyst.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation for short intervals (e.g., multiple rounds of 2-5 minutes). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the product is extracted from the solid support using a suitable organic solvent. The solvent is then evaporated, and the crude product is purified using column chromatography to yield the desired geranylated phloroglucinol.

Biological Activities and Therapeutic Potential

Geranylated phloroglucinols exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic and apoptotic effects of geranylated phloroglucinols against various cancer cell lines.

Quantitative Data on Anticancer Activity of Geranylated Phloroglucinol Derivatives:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Geranyl-orcinol derivative 12 | HT-29 (Colon) | Not specified | [1] |

| Geranyl-orcinol derivative 13 | PC-3 (Prostate) | Not specified | [1] |

| Geranyl-orcinol derivative 17 | MDA-MB231 (Breast) | Not specified | [1] |

| Phloroglucinol (PG) | Breast Cancer Stem-like Cells | Not specified | [2][3] |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the geranylated phloroglucinol derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Activity

Geranylated phloroglucinols have shown significant anti-inflammatory properties by inhibiting key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Phloroglucinol Derivatives:

| Compound | Target | IC50 (µM) | Reference |

| Diacylphloroglucinol 2 | iNOS | 19.0 | [4][5] |

| Diacylphloroglucinol 2 | NF-κB | 34.0 | [4][5] |

| Alkylated acylphloroglucinol 4 | iNOS | 19.5 | [4][5] |

| Alkylated acylphloroglucinol 4 | NF-κB | 37.5 | [4][5] |

Experimental Protocol for Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cell Treatment: Cells are pre-treated with various concentrations of the phloroglucinol derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Mechanisms of Action

The biological activities of geranylated phloroglucinols are attributed to their ability to modulate key cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Geranylated phloroglucinols induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This involves changes in the mitochondrial membrane potential, leading to the activation of caspases, which are key executioners of apoptosis.[1]

Caption: Mitochondrial-mediated apoptosis induced by geranylated phloroglucinols.

Inhibition of Pro-inflammatory Signaling Pathways

Phloroglucinol and its derivatives have been shown to inhibit the NF-κB and PI3K/AKT/mTOR signaling pathways, which are crucial for the expression of pro-inflammatory mediators like iNOS and COX-2.[2][3][4][5]

Caption: Inhibition of NF-κB and PI3K/AKT pathways by geranylated phloroglucinols.

Inhibition of Cancer Stem Cell Regulating Pathways

Phloroglucinol has been found to inhibit the KRAS-mediated PI3K/AKT and RAF-1/ERK signaling pathways.[2][3] These pathways are critical for the maintenance of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[2][3]

Caption: Inhibition of KRAS-mediated signaling by phloroglucinol in cancer stem cells.

Conclusion and Future Directions

Geranylated phloroglucinols represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities, coupled with well-defined mechanisms of action, make them attractive lead compounds for further optimization and preclinical development. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships. Furthermore, in vivo efficacy and safety studies are crucial to translate the promising in vitro findings into clinical applications. The lack of specific data on "this compound" highlights the vast, unexplored chemical space within this compound class, warranting further investigation into its synthesis and biological properties.

References

- 1. Antiproliferative effect and apoptotic activity of linear geranylphenol derivatives from phloroglucinol and orcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phloroglucinol suppresses metastatic ability of breast cancer cells by inhibition of epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of 2-Geranyl-4-isobutyrylphloroglucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the bioactive compound 2-Geranyl-4-isobutyrylphloroglucinol. The document details its occurrence in various plant species, presents quantitative data where available, outlines experimental protocols for its isolation and characterization, and illustrates the proposed biosynthetic pathway.

Natural Occurrence

This compound and its isomers are primarily found in plant species belonging to the genera Helichrysum, Hypericum, and Achyrocline. These plants are known producers of a diverse array of acylphloroglucinols, a class of compounds with significant pharmacological interest.

Table 1: Natural Sources of this compound and Related Isomers

| Plant Species | Compound Name | Plant Part | Reported Presence | Quantitative Data (Yield) | Reference(s) |

| Helichrysum platypterum | This compound | Aerial parts | Yes | Not specified | [1] |

| Achyrocline alata | This compound | - | Yes | Not specified | [2] |

| Hypericum empetrifolium | 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol (Isomer) | Fruits | Yes | Not specified | [3][4] |

| Hypericum natalitium | 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol (Isomer) | Aerial parts | Yes | Not specified | [2] |

Experimental Protocols

The isolation and characterization of this compound and its isomers from natural sources typically involve chromatographic techniques coupled with spectroscopic analysis. Below is a representative experimental protocol based on the isolation of a closely related isomer from Hypericum empetrifolium.[3]

Extraction

-

Plant Material Preparation: Air-dried and ground fruits of Hypericum empetrifolium are used as the starting material.

-

Solvent Extraction: The ground plant material is exhaustively extracted with dichloromethane (B109758) at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

Workflow for Isolation of Geranylated Acylphloroglucinols

Caption: General workflow for the isolation of geranylated acylphloroglucinols.

-

Vacuum Liquid Chromatography (VLC): The concentrated crude extract is subjected to VLC on silica (B1680970) gel using a gradient of n-hexane and ethyl acetate (B1210297) to yield several fractions.

-

Column Chromatography (CC): Fractions containing the compounds of interest are further purified by column chromatography on silica gel, again using a hexane-ethyl acetate gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by preparative RP-HPLC on a C18 column with a methanol-water gradient to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Biosynthesis

The biosynthesis of this compound follows the general pathway for acylphloroglucinols, which are derived from the polyketide pathway.

Proposed Biosynthetic Pathway of this compound

References

The Biosynthesis of 2-Geranyl-4-isobutyrylphloroglucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-Geranyl-4-isobutyrylphloroglucinol, a substituted acylphloroglucinol. Acylphloroglucinols are a class of natural products known for their diverse and potent biological activities, making them attractive targets for drug discovery and development. This document details the enzymatic steps, precursor molecules, and key intermediates, supported by available quantitative data and detailed experimental protocols for the characterization of the involved enzymes.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, commencing with the formation of the central phloroglucinol (B13840) core, followed by subsequent acylation and prenylation events. While the initial step is well-characterized, the precise sequence and the specific enzymes of the subsequent modifications are yet to be definitively elucidated for this particular molecule. Based on analogous biosynthetic pathways, such as that of hyperforin, a chemically logical sequence is presented.

The pathway can be dissected into three core stages:

-

Formation of the Phloroglucinol Nucleus: The pathway initiates with the synthesis of the foundational phloroglucinol scaffold from primary metabolism.

-

Acylation of the Phloroglucinol Core: An isobutyryl group is attached to the aromatic ring.

-

Geranylation of the Acylphloroglucinol Intermediate: A geranyl moiety is added to complete the final structure.

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Enzymatic Steps and Quantitative Data

Step 1: Phloroglucinol Synthesis

The biosynthesis initiates with the condensation of three molecules of malonyl-CoA to form the phloroglucinol ring. This reaction is catalyzed by phloroglucinol synthase (PhlD) , a type III polyketide synthase.

Reaction: 3 Malonyl-CoA → Phloroglucinol + 3 CO₂ + 3 CoASH

PhlD from Pseudomonas fluorescens has been expressed and characterized, providing valuable kinetic data for this initial step.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source Organism |

| Phloroglucinol Synthase (PhlD) | Malonyl-CoA | 5.6 | 10 | Pseudomonas fluorescens Pf-5 |

Step 2: Isobutyrylation

The second proposed step involves the acylation of the phloroglucinol core at the C4 position with an isobutyryl group. This reaction is likely catalyzed by an acyl-CoA dependent acyltransferase . The isobutyryl donor is isobutyryl-CoA , which is derived from the catabolism of the amino acid valine.

Reaction: Phloroglucinol + Isobutyryl-CoA → 4-Isobutyrylphloroglucinol + CoASH

Currently, there is no specific quantitative data available for the acyltransferase responsible for this transformation in this specific pathway.

Step 3: Geranylation

The final step is the prenylation of 4-isobutyrylphloroglucinol at the C2 position with a geranyl group. This electrophilic aromatic substitution is catalyzed by a prenyltransferase . The geranyl group donor is geranyl pyrophosphate (GPP) , which is synthesized through the methylerythritol phosphate (B84403) (MEP) or deoxyxylulose phosphate (DOXP) pathway from glyceraldehyde-3-phosphate and pyruvate.

Reaction: 4-Isobutyrylphloroglucinol + Geranyl Pyrophosphate → this compound + Pyrophosphate

Specific kinetic parameters for the geranyltransferase in this pathway have not yet been reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the enzymes of the proposed biosynthetic pathway.

Heterologous Expression and Purification of Pathway Enzymes

The genes encoding the putative acyltransferase and prenyltransferase can be identified through genome mining of the source organism, if known, or by identifying homologs from related species that produce similar compounds.

Experimental Workflow for Enzyme Expression and Purification:

Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the putative acyltransferase and prenyltransferase and clone them into an appropriate expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag).

-

Host Transformation: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a reduced temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: For soluble proteins, clarify the lysate by centrifugation and purify the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For membrane-bound prenyltransferases, the membrane fraction should be isolated by ultracentrifugation, solubilized with a suitable detergent, and then purified.

-

Purity Analysis: Analyze the purity of the protein fractions by SDS-PAGE.

Enzyme Assays

This assay measures the formation of 4-isobutyrylphloroglucinol from phloroglucinol and isobutyryl-CoA.

Reaction Mixture (100 µL):

-

50 mM Tris-HCl (pH 7.5)

-

100 µM Phloroglucinol

-

100 µM Isobutyryl-CoA

-

1-5 µg of purified acyltransferase

-

Incubate at 30°C for 30 minutes.

Reaction Termination and Product Analysis:

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with a C18 column, monitoring at a suitable wavelength (e.g., 280 nm).

-

Quantify the product peak by comparing its area to a standard curve of chemically synthesized 4-isobutyrylphloroglucinol.

This assay measures the formation of this compound from 4-isobutyrylphloroglucinol and geranyl pyrophosphate.

Reaction Mixture (100 µL):

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

100 µM 4-Isobutyrylphloroglucinol

-

100 µM Geranyl Pyrophosphate

-

1-5 µg of purified prenyltransferase (from solubilized membrane fraction if necessary)

-

Incubate at 30°C for 60 minutes.

Reaction Termination and Product Analysis:

-

Quench the reaction by extracting with an equal volume of ethyl acetate (B1210297).

-

Evaporate the ethyl acetate layer to dryness.

-

Resuspend the residue in methanol.

-

Analyze by reverse-phase HPLC, and confirm the product identity by LC-MS.

-

Quantify the product peak against a standard curve.

Analytical Methods

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 280 nm.

For structural elucidation of the biosynthetic products, ¹H and ¹³C NMR spectroscopy are essential. The characteristic chemical shifts of the phloroglucinol ring protons and carbons, as well as the signals from the isobutyryl and geranyl side chains, can confirm the structure and regiochemistry of the enzymatic products.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for further investigation into the production of this and related bioactive compounds. While the initial step of phloroglucinol formation is well-understood, the identification and characterization of the specific acyltransferase and prenyltransferase enzymes are critical next steps. The experimental protocols outlined in this guide offer a clear path for the heterologous expression, purification, and functional analysis of these putative enzymes. A complete understanding of this pathway will not only advance our knowledge of natural product biosynthesis but also open avenues for the metabolic engineering and synthetic biology-based production of valuable acylphloroglucinols for pharmaceutical applications.

In-Depth Technical Guide to 2-Geranyl-4-isobutyrylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Geranyl-4-isobutyrylphloroglucinol, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, and available biological data. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical Identity

-

IUPAC Name: 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one[4]

-

Synonyms: 3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol, 2-Geranyl-4-(2-methylpropanoyl)phloroglucinol[5]

Physicochemical Properties

-

Appearance: Powder[2]

-

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

Biological Activities and Quantitative Data

This compound is a member of the phloroglucinol (B13840) derivatives, a class of compounds known for a variety of biological activities, including antimicrobial, anticancer, anti-allergic, anti-inflammatory, and antioxidant effects. These compounds are notably found in various species of the Eucalyptus genus.[6] While specific in-depth studies on this compound are limited, preliminary data indicates its potential in antiviral and cytotoxic applications.

| Activity | Test System | Metric | Value | Reference |

| Cytotoxicity | African green monkey Vero cells | IC₅₀ | 22.5 μg/mL | [7] |

| Antiviral | HIV-1 IIIB infected human MT-4 cells | Protection against virus-induced cytopathogenicity | Data not quantified | [7] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The available information on its antiviral and cytotoxic activity references established methodologies.

Cytotoxicity Assay

The cytotoxicity of this compound against African green monkey Vero cells was assessed by measuring the reduction in viable cells after 48 hours of exposure to the compound. The neutral red dye-based method was employed for this determination.[7]

Antiviral Assay

The antiviral activity against HIV-1 IIIB was evaluated in infected human MT-4 cells. The protective effect of the compound against virus-induced cytopathogenicity was measured after 4 days using the MTT assay.[7]

Isolation from Natural Sources

This compound is a natural product that can be isolated from the herbs of Eucalyptus robusta.[2] Phloroglucinol-terpene adducts are the primary class of such compounds reported in the Eucalyptus genus.[6]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and detailed mechanisms of action for this compound have not yet been elucidated in the scientific literature. Phloroglucinol derivatives from Eucalyptus species have been noted to exhibit a range of biological activities, suggesting potential interactions with various cellular targets.[6][7][8] For instance, other phloroglucinol derivatives isolated from Eucalyptus globulus have demonstrated cytotoxic activities against various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins and caspase-3 levels.[9] Further research is required to determine if this compound acts through similar or distinct pathways.

To illustrate a hypothetical workflow for investigating the mechanism of action of a novel compound like this compound, the following logical diagram is provided.

Caption: A logical workflow for elucidating the mechanism of action of a novel bioactive compound.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic and potential antiviral activities. As a member of the pharmacologically significant phloroglucinol family from Eucalyptus, it warrants further investigation to fully characterize its biological activities, elucidate its mechanism of action, and explore its therapeutic potential. This guide summarizes the current state of knowledge and is intended to facilitate future research and development efforts.

References

- 1. CAS号:72008-03-8-2-Geranyl-4-isobutyrylphloroglucinol - this compound-科华智慧 [kehuaai.com]

- 2. This compound | CAS:72008-03-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one | C21H30O4 | CID 14282627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phloroglucinol suppliers UK [ukchemicalsuppliers.co.uk]

- 6. Structural Diversity of Complex Phloroglucinol Derivatives from Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Phloroglucinol Derivatives from Eucalyptus Spp. -Natural Product Sciences | Korea Science [koreascience.kr]

- 8. Bioactive acylphloroglucinol derivatives from Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phloroglucinol Derivatives from the Fruits of Eucalyptus globulus and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of 2-Geranyl-4-isobutyrylphloroglucinol: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity of 2-Geranyl-4-isobutyrylphloroglucinol is not currently available in published literature. This guide provides a comprehensive overview of the preliminary biological activities of structurally related compounds, specifically geranylated and acylated phloroglucinol (B13840) derivatives, to infer the potential therapeutic properties of the target molecule. The experimental protocols and potential mechanisms of action are based on studies of these analogous compounds.

Introduction

Phloroglucinol and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. The core structure, a 1,3,5-trihydroxybenzene, serves as a scaffold for various substitutions, leading to a wide array of pharmacological properties. The compound of interest, this compound, features two key modifications to the phloroglucinol core: a geranyl group and an isobutyryl group. The lipophilic geranyl side chain is known to enhance the bioactivity of phenolic compounds, while the acyl group can also contribute significantly to the pharmacological profile. This guide will explore the potential cytotoxic, anti-inflammatory, and antimicrobial activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities

Based on the literature for related compounds, this compound is predicted to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity

Acylphloroglucinols, particularly those with prenyl or geranyl modifications, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action is often attributed to the induction of apoptosis.[2]

Table 1: Cytotoxic Activity of Representative Acylphloroglucinols

| Compound | Cell Line | IC50 (µM) | Reference |

| Hyperannulatin A | HL-60 | 3.42 | [3] |

| Hyperannulatin B | HL-60 | 1.48 | [3] |

| Olympiforin A | MDA-MB-231 (breast cancer) | 1.2 | [2] |

| Olympiforin B | K-562 (leukemia) | 24.9 | [2] |

| Attenuatumione C | SMMC7721 (hepatocellular carcinoma) | 10.12 | [4] |

| Attenuatumione C | U2OS (osteosarcoma) | 10.56 | [4] |

Anti-inflammatory Activity

Phloroglucinol derivatives have been shown to possess potent anti-inflammatory properties.[5][6][7] Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[5][6] Studies have shown that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Table 2: Anti-inflammatory Activity of Representative Phloroglucinol Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Diacylphloroglucinol derivative | iNOS inhibition | 19.0 | [5][9] |

| Alkylated acylphloroglucinol derivative | iNOS inhibition | 19.5 | [5][9] |

| Diacylphloroglucinol derivative | NF-κB inhibition | 34.0 | [5][9] |

| Alkylated acylphloroglucinol derivative | NF-κB inhibition | 37.5 | [5][9] |

Antimicrobial Activity

Acylphloroglucinols have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[10][11] The presence of lipophilic side chains, such as the geranyl group, is believed to be crucial for their antibacterial action.[11]

Table 3: Antimicrobial Activity of Representative Acylphloroglucinols

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Uliginosin B | Enterococcus faecalis | 31.3 | [11] |

| Hyperbrasilol B | Staphylococcus aureus | 31.3 | [11] |

| Uliginosin B | Methicillin-resistant S. aureus (MRSA) | 31.3 | [11] |

| Olympiforin B | Staphylococcus aureus | 0.78-2 | [2] |

| Olympiforin B | Methicillin-resistant S. aureus (MRSA) | 1 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for another 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate potential mechanisms and workflows related to the biological activities of phloroglucinol derivatives.

Caption: General experimental workflow for assessing biological activities.

Caption: Predicted anti-inflammatory signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is yet to be established, the extensive research on structurally similar geranylated and acylated phloroglucinols provides a strong foundation for predicting its therapeutic potential. The available data suggest that this compound is likely to possess significant cytotoxic, anti-inflammatory, and antimicrobial properties. Further in vitro and in vivo studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic and Antibacterial Prenylated Acylphloroglucinols from Hypericum olympicum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic prenylated acylphloroglucinols from Hypericum annulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic polycyclic polyprenylated acylphloroglucinols from Hypericum attenuatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Antibacterial Activity of Acylphloroglucinols from Myrtus communis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Geranylated Phloroglucinols

Geranylated phloroglucinols are a class of phenolic compounds characterized by a 1,3,5-trihydroxybenzene (phloroglucinol) core substituted with one or more geranyl groups.[1][2] These natural products are predominantly found in plants and have garnered significant interest from the scientific community due to their diverse and potent biological activities.[3][4] Their complex structures and pharmacological potential make them attractive targets for natural product chemistry, medicinal chemistry, and drug discovery.[3] This guide provides a comprehensive review of the current literature on geranylated phloroglucinols, covering their natural sources, biosynthesis, biological activities, and the experimental methodologies used to study them.

Natural Sources and Chemical Structures

Geranylated phloroglucinols are secondary metabolites found in a variety of plant families, including Clusiaceae (Guttiferae), Hypericaceae, Myrtaceae, and Rutaceae.[1][3][4] The genera Hypericum and Garcinia are particularly rich sources of these compounds.[1][5]

The basic structure consists of a phloroglucinol (B13840) (THB) ring that is often acylated and subsequently modified with a C10 geranyl isoprenoid unit.[1][2] Further structural diversity arises from cyclization, oxidation, and additional substitutions on the phloroglucinol core or the geranyl side chain, leading to a wide array of monocyclic and polycyclic derivatives.[1][2]

Examples of Geranylated Phloroglucinols:

-

3-Geranyl-1-(2'-methylpropanoyl)phloroglucinol: Isolated from Hypericum natalitium and Hypericum annulatum.[1][6]

-

2-Geranyloxy-1-(2-methylbutanoyl)phloroglucinol: Found in Hypericum species and exhibits antimicrobial activity.[1][4]

-

Dauphinols & 3'-methylhyperjovoinol B: Novel phloroglucinols isolated from the roots of Garcinia dauphinensis.[7]

-

Garcinialone: A polyprenylated phloroglucinol from the roots of Garcinia multiflora.[8]

Biosynthesis

The biosynthesis of the phloroglucinol core follows the polyketide pathway.[2][9] The process begins with the condensation of one acyl-CoA unit with three units of malonyl-CoA, which is catalyzed by polyketide synthase enzymes.[2][3] This is followed by decarboxylative Dieckmann cyclization to yield the core acylphloroglucinol structure.[2]

This acylphloroglucinol intermediate then undergoes electrophilic substitution by a geranyltransferase enzyme, which adds a geranyl pyrophosphate (GPP) unit to the aromatic ring, a process known as geranylation.[1][2] Subsequent enzymatic reactions, such as cyclization and oxidation, lead to the vast diversity of geranylated phloroglucinol structures observed in nature.[1]

Biological and Pharmacological Activities

Geranylated phloroglucinols exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of geranylated phloroglucinols against various cancer cell lines.[10][11] Their mechanisms of action often involve the induction of apoptosis.[10][11] For instance, certain synthetic geranylphenols derived from phloroglucinol induce apoptosis by causing nuclear condensation, depleting mitochondrial membrane potential, and activating caspases.[10][11]

| Compound | Source / Type | Target Cell Line(s) | Activity (IC₅₀) | Reference |

| Dauphinol A | Garcinia dauphinensis | A2870 (Ovarian) | 4.5 ± 0.9 µM | [1][7] |

| Hyperannulatin D | Hypericum annulatum | HL-60 (Leukemia) | 1.48 ± 0.11 µM | [6] |

| Hyperannulatin D | Hypericum annulatum | K-562 (Leukemia) | 8.21 ± 1.21 µM | [6] |

| Isogarcinol | Garcinia picrorhiza | KB (Oral), Hela S3 (Cervical) | < 10 µM | [5] |

| Garciyunnanin L | Garcinia picrorhiza | Hep G2 (Liver) | 8.02 µM | [5] |

| Garxanthochin B | Garcinia xanthochymus | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 | 14.71 - 24.43 µM | [12] |

Antimicrobial Activity

Geranylated phloroglucinols have shown significant activity against a range of pathogens, including Gram-positive bacteria and drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][13][14] The antibacterial action of some derivatives is attributed to their ability to induce membrane damage and promote the overproduction of reactive oxygen species (ROS) within the bacterial cell.[15]

| Compound | Source / Type | Target Organism(s) | Activity (MIC / MBC) | Reference |

| Geranylated Phloroglucinol (unspecified) | Hypericum erectum | S. aureus, B. subtilis | Potent antibacterial | [1] |

| Phloroglucinols 25-27 | Hypericum olympicum | Multidrug-resistant Staphylococcus | Potent MIC | [1] |

| Synthetic Derivative A5 | Synthetic | MRSA | MIC: 0.98 µg/mL; MBC: 1.95 µg/mL | [15] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are well-documented.[16][17] They can modulate key inflammatory pathways, such as the NF-κB and AMPK/Nrf2/HO-1 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[18][19]

| Compound | Source / Type | Assay / Target | Activity (IC₅₀) | Reference |

| Prenylated Acylphloroglucinol 6 | Hypericum jovis | ICAM-1 expression | 4.0 µM | [20] |

| Prenylated Acylphloroglucinol 8 | Hypericum jovis | ICAM-1 expression | 3.2 µM | [20] |

| Prenylated Acylphloroglucinol 12 | Hypericum jovis | ICAM-1 expression | 7.7 µM | [20] |

| Diacylphloroglucinol 2 | Synthetic | iNOS inhibition | 19.0 µM | [17] |

| Diacylphloroglucinol 2 | Synthetic | NF-κB inhibition | 34.0 µM | [17] |

Other Activities

Geranylated phloroglucinols have also been associated with antiviral, antioxidant, and antiplasmodial activities.[1][13][16] For example, a phloroglucinol from Garcinia dauphinensis showed potent antiplasmodial activity against the drug-resistant Dd2 strain of Plasmodium falciparum with an IC₅₀ value of 0.8 ± 0.1 µM.[1][7]

Experimental Protocols

The study of geranylated phloroglucinols involves a multi-step process from extraction to biological evaluation.

Extraction and Isolation

A generalized workflow for the extraction and isolation of these compounds is as follows:

-

Sample Preparation: Plant material (e.g., aerial parts, roots) is dried and ground into a fine powder.[1][6]

-

Extraction: The powdered material is subjected to extraction with a series of solvents of increasing polarity, such as hexane, petroleum ether, dichloromethane, ethyl acetate, and methanol/ethanol.[1][7] This can be done by maceration or Soxhlet extraction.

-

Fractionation: The crude extract is often fractionated using techniques like liquid-liquid partitioning or column chromatography over silica (B1680970) gel.

-

Purification: Individual compounds are purified from the fractions using repeated column chromatography (e.g., silica gel, Sephadex LH-20) and often finalized with preparative High-Performance Liquid Chromatography (HPLC).[6][7]

-

Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR; 1D and 2D) and Mass Spectrometry (MS).[1][6][7]

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polyprenylated Benzoylphloroglucinols Isolated from Garcinia Species and Their Cytotoxic Effects on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic prenylated acylphloroglucinols from Hypericum annulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phloroglucinols from the Roots of Garcinia dauphinensis and Their Antiproliferative and Antiplasmodial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative effect and apoptotic activity of linear geranylphenol derivatives from phloroglucinol and orcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 15. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | MDPI [mdpi.com]

- 18. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of phloroglucinol on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prenylated Acylphloroglucinols from Hypericum jovis with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Geranylated Acylphloroglucinols: A Technical Guide to 2-Geranyl-4-isobutyrylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Geranyl-4-isobutyrylphloroglucinol, a representative member of the geranylated acylphloroglucinol class of natural products. Although specific data for this exact compound is not extensively available in public literature, this document extrapolates from closely related analogues to present its probable discovery, history, methods of isolation and synthesis, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound class.

Discovery and History of Geranylated Acylphloroglucinols

Phloroglucinols are polyphenolic compounds widely distributed in nature, found in plants, microorganisms, and marine organisms.[1][2] Their basic structure is a 1,3,5-trihydroxybenzene ring, which can be substituted with various functional groups, leading to a vast array of derivatives with diverse biological activities.[1][3] Acylphloroglucinols, characterized by the presence of one or more acyl groups, represent a significant subclass.[3]

The discovery of geranylated acylphloroglucinols is intrinsically linked to the phytochemical investigation of plant genera such as Hypericum and Myrtaceae.[1][4] These compounds are biosynthesized via the polyketide pathway, where a key step involves the condensation of an acyl-CoA unit with three malonyl-CoA units.[5] Subsequent prenylation or geranylation of the acylphloroglucinol core gives rise to a multitude of structurally complex molecules.[5] While the specific discovery of this compound has not been documented, the isolation of numerous analogous compounds, such as those from Hypericum species, has spurred interest in their pharmacological properties.[6][7] These properties often include antimicrobial, anti-inflammatory, and cytotoxic activities, making them attractive candidates for drug discovery programs.[4][6][8]

Physicochemical Properties and Spectroscopic Data

The structural elucidation of geranylated acylphloroglucinols relies heavily on modern spectroscopic techniques. While specific data for this compound is not available, the following table summarizes representative data for analogous compounds, providing an expected range for its physicochemical and spectroscopic characteristics.

| Property | Representative Value/Characteristic | Source |

| Molecular Formula | C20H28O5 (Hypothetical) | N/A |

| Molecular Weight | 348.43 g/mol (Hypothetical) | N/A |

| Appearance | Colorless oil or pale yellow solid | [9] |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic proton (δ 5.8-6.0), geranyl vinyl protons (δ 4.9-5.2), geranyl methyl protons (δ 1.5-1.7), isobutyryl methine proton (δ 3.0-3.5), isobutyryl methyl protons (δ 1.1-1.3) | [10][11] |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (δ 90-160), carbonyl carbons (δ 190-210), geranyl carbons (δ 16-145), isobutyryl carbons (δ 18-36) | [11] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | [12] |

| UV-Vis (MeOH, λmax nm) | 200-210 nm, 280-290 nm | [9] |

Experimental Protocols

Isolation from Natural Sources

The isolation of geranylated acylphloroglucinols typically involves solvent extraction of plant material followed by chromatographic separation.

Protocol: Bioassay-Guided Fractionation of Hypericum species

-

Extraction: Air-dried and powdered aerial parts of the plant are extracted exhaustively with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[13]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.[13]

-

Preparative HPLC: Fractions showing promising activity are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water or acetonitrile-water gradient to yield the pure compound.[13]

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).[9][13]

Chemical Synthesis

The chemical synthesis of this compound can be envisioned through a Friedel-Crafts acylation followed by geranylation.

Protocol: Synthesis of this compound

-

Synthesis of 2-Isobutyrylphloroglucinol: Phloroglucinol (B13840) is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene. The reaction mixture is heated to facilitate the Friedel-Crafts acylation.[8]

-

Geranylation: The resulting 2-isobutyrylphloroglucinol is then reacted with geranyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst in a suitable solvent like acetone. This C-alkylation introduces the geranyl group onto the phloroglucinol ring.

-

Purification: The final product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.[12]

Biological Activity and Mechanism of Action

Geranylated acylphloroglucinols have been reported to exhibit a range of biological activities. The combination of the lipophilic geranyl group and the acylated phloroglucinol core is believed to be crucial for their bioactivity.

Anti-inflammatory Activity

Many phloroglucinol derivatives have demonstrated potent anti-inflammatory effects.[6][8] The proposed mechanism often involves the inhibition of key inflammatory mediators.

Potential Signaling Pathway for Anti-inflammatory Action

Caption: Potential anti-inflammatory mechanism of this compound.

The compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][14]

Antimicrobial Activity

Acylphloroglucinols are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.[15][16] The lipophilicity imparted by the geranyl and isobutyryl groups may facilitate the disruption of microbial cell membranes.

Cytotoxic Activity

Several polycyclic polyprenylated acylphloroglucinols isolated from Hypericum species have shown moderate to potent cytotoxic activity against various cancer cell lines.[6] The mechanism of action is often associated with the induction of apoptosis.

Quantitative Data on Biological Activity of Analogous Compounds

The following table summarizes the reported biological activities of structurally related geranylated and acylated phloroglucinols.

| Compound | Biological Activity | Assay | IC₅₀ / MIC (µM) | Source |

| Hyperwilsone K | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | 5.74 | [6] |

| Diacylphloroglucinol derivative | Anti-inflammatory | iNOS inhibition | 19.0 | [8] |

| Diacylphloroglucinol derivative | Anti-inflammatory | NF-κB inhibition | 34.0 | [8] |

| Olympicin A | Antibacterial | Staphylococcus aureus | MIC: ~3.5 | [16] |

| 2,4-Diacetylphloroglucinol | Antifungal | Gaeumannomyces graminis | - | [15] |

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on analogous geranylated acylphloroglucinols provides a strong foundation for predicting its chemical and biological properties. This class of compounds exhibits significant therapeutic potential, particularly in the areas of inflammation, infectious diseases, and oncology. Future research should focus on the targeted synthesis and biological evaluation of this compound to validate these predictions and elucidate its specific mechanisms of action. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its development as a potential therapeutic agent.

Workflow for Isolation and Bioactivity Screening

Caption: General workflow for the isolation and bioactivity screening of phloroglucinol derivatives.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Phloroglucinol compounds of natural origin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Quantitative structure-activity relationship study of phloroglucinol-terpene adducts as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of bioactive polycyclic polyprenylated acylphloroglucinols from Hypericum wilsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Four New Polyprenylated Acylphloroglucinols from Hypericum perforatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phloroglucinol(108-73-6) 1H NMR [m.chemicalbook.com]

- 11. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Polycyclic Polyprenylated Acylphloroglucinols from Hypericum himalaicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of 2-Geranyl-4-isobutyrylphloroglucinol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of 2-Geranyl-4-isobutyrylphloroglucinol, a member of the acylphloroglucinol class of compounds known for their diverse biological activities. The synthetic strategy presented herein involves a two-step sequence: the Friedel-Crafts acylation of phloroglucinol (B13840) followed by a regioselective geranylation. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Acylphloroglucinols are a significant class of naturally occurring phenolic compounds that exhibit a wide range of pharmacological properties. The title compound, this compound, incorporates both an isobutyryl group and a geranyl side chain on a phloroglucinol core. These structural features are often associated with interesting biological activities. The synthetic route detailed below is a robust and efficient method for accessing this target molecule for further investigation.

Synthetic Pathway Overview

The total synthesis commences with the Friedel-Crafts acylation of commercially available phloroglucinol with isobutyryl chloride. This reaction, catalyzed by aluminum chloride, selectively installs the isobutyryl group onto the phloroglucinol ring to yield 4-isobutyrylphloroglucinol. The subsequent step involves the introduction of the geranyl moiety via a Friedel-Crafts alkylation of the acylated intermediate with geraniol (B1671447) under microwave irradiation, catalyzed by silver nitrate (B79036) on silica (B1680970).

Figure 1. Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Isobutyrylphloroglucinol (Friedel-Crafts Acylation)

This procedure is adapted from the method described in US Patent 4,053,517 for the acylation of phloroglucinol.[1]

Materials:

-

Phloroglucinol (12.6 g, 0.1 mol)

-

Anhydrous aluminum trichloride (B1173362) (26.7 g, 0.2 mol)

-

Dichloromethane (B109758) (100 mL)

-

Nitromethane (12 mL)

-

Isobutyryl chloride (10.7 g, 0.1 mol)

-

Ice

-

Hydrochloric acid (concentrated)

-

Ether

-

Saturated sodium carbonate solution

Procedure:

-

Suspend phloroglucinol and anhydrous aluminum trichloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Rapidly add nitromethane dropwise with stirring.

-

Heat the mixture to 40°C for a few minutes.

-

Add isobutyryl chloride to the reaction mixture.

-

Heat the mixture to reflux for 10 minutes.

-

Cool the reaction mixture and acidify by pouring it onto ice, followed by the addition of concentrated hydrochloric acid.

-

Extract the aqueous layer with ether to recover the product.

-

Wash the combined organic extracts with water and then extract with a saturated sodium carbonate solution.

-

After 2 hours, acidify the sodium carbonate extract and extract with hexane.

-

Dry the hexane extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-isobutyrylphloroglucinol.

Workflow for Step 1:

Figure 2. Experimental workflow for the synthesis of 4-Isobutyrylphloroglucinol.

Step 2: Synthesis of this compound (Friedel-Crafts Alkylation)

This protocol is based on a microwave-assisted geranylation of phloroglucinol derivatives.[2][3]

Materials:

-

4-Isobutyrylphloroglucinol (from Step 1)

-

Geraniol

-

Silica gel

-

Silver nitrate (AgNO₃)

-

Conventional microwave oven

Catalyst Preparation:

-

Prepare a solution of silver nitrate in water.

-

Impregnate silica gel with the silver nitrate solution.

-

Dry the impregnated silica gel in an oven at 100-120°C for several hours until free-flowing.

Procedure:

-

In a microwave-safe vessel, mix 4-isobutyrylphloroglucinol with the prepared AgNO₃/SiO₂ catalyst.

-

Add an equimolar amount of geraniol to the mixture.

-

Place the vessel in a conventional microwave oven and irradiate in short bursts (e.g., 30-60 seconds) to control the temperature and prevent overheating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product from the silica support using a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Filter to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for Step 2:

Figure 3. Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Catalyst | Conditions | Product | Yield (%) |

| 1 | Friedel-Crafts Acylation | Phloroglucinol, Isobutyryl chloride | AlCl₃ | Dichloromethane, Nitromethane, Reflux | 4-Isobutyrylphloroglucinol | Not specified in source[1] |

| 2 | Friedel-Crafts Alkylation | 4-Isobutyrylphloroglucinol, Geraniol | AgNO₃/SiO₂ | Microwave irradiation | This compound | Approx. 50% (based on similar reactions)[2] |

Table 2: Spectroscopic Data for a Related Geranylated Acylphloroglucinol

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| A Representative Geranylated Acylphloroglucinol | 5.8-6.0 (1H, s, Ar-H), 5.0-5.2 (2H, m, vinyl H), 3.2-3.4 (2H, d, Ar-CH₂), 2.0-2.2 (4H, m, allylic CH₂), 1.6-1.8 (9H, m, methyls) | 195-205 (C=O), 160-165 (Ar-C-O), 120-125 (vinyl C), 105-110 (Ar-C), 90-95 (Ar-C-H), 40-45 (acyl C), 25-30 (allylic CH₂), 15-25 (methyls) |

Note: The exact chemical shifts will vary for this compound. This table serves as a general guide for the expected regions of signals.

Conclusion

The synthetic protocol detailed in this application note provides a clear and actionable pathway for the preparation of this compound. By combining established methodologies for Friedel-Crafts acylation and a modern microwave-assisted alkylation, this approach offers an efficient route to a valuable compound for biological screening and further chemical derivatization. The provided workflows and comparative data will aid researchers in the successful synthesis and characterization of this and related acylphloroglucinol derivatives.

References

Application Notes & Protocols: Extraction of 2-Geranyl-4-isobutyrylphloroglucinol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Geranyl-4-isobutyrylphloroglucinol is a member of the phloroglucinol (B13840) class of compounds, which are known for their diverse biological activities. Phloroglucinol derivatives are found in various plant species, particularly within the genus Helichrysum. This document provides a detailed, generalized protocol for the extraction, purification, and quantification of this compound from plant material. It is important to note that this protocol is a composite based on established methods for similar phenolic compounds and may require optimization depending on the specific plant matrix.

I. Data Presentation

The efficiency of extraction can be influenced by various parameters. The following table presents hypothetical data to illustrate the effect of different extraction solvents on the yield of this compound from a hypothetical Helichrysum species.

Table 1: Hypothetical Extraction Yield of this compound using Different Solvents.

| Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Yield (mg/g of dry plant material) | Purity (%) |

| n-Hexane | Soxhlet | 60 | 6 | 1.2 | 75 |

| Dichloromethane | Maceration | 25 | 48 | 2.5 | 80 |

| Ethyl Acetate (B1210297) | Sonication | 40 | 1 | 3.1 | 85 |

| Acetone | Maceration | 25 | 48 | 2.8 | 82 |

| Ethanol | Soxhlet | 70 | 6 | 1.5 | 60 |

| Methanol (B129727) | Reflux | 65 | 4 | 1.8 | 65 |

II. Experimental Protocols

Protocol 1: Extraction of this compound

1.1. Plant Material Preparation:

-

Obtain fresh and healthy aerial parts of the selected plant species (e.g., Helichrysum sp.).

-

Wash the plant material thoroughly with distilled water to remove any dust and debris.

-

Air-dry the plant material in the shade at room temperature for 7-10 days or until it becomes brittle.

-

Grind the dried plant material into a coarse powder (particle size of 0.5-1 mm) using a mechanical grinder.[1]

-

Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

1.2. Extraction Procedure (Maceration):

-

Weigh 100 g of the dried, powdered plant material and place it in a large Erlenmeyer flask.

-

Add 1 L of ethyl acetate to the flask, ensuring that the entire plant material is submerged.

-

Seal the flask and keep it on an orbital shaker at 150 rpm for 48 hours at room temperature.

-

After 48 hours, filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process with the plant residue two more times with fresh solvent to ensure complete extraction.

-

Pool the filtrates from all three extractions.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Protocol 2: Purification of this compound

2.1. Column Chromatography:

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.

-

Wash the packed column with n-hexane until the silica gel is well-settled.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Collect fractions of 25 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and a visualizing agent (e.g., vanillin-sulfuric acid reagent).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

3.1. Standard and Sample Preparation:

-

Prepare a stock solution of a purified standard of this compound (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

-

Accurately weigh the purified extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

3.2. HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Gradient Program: Start with 50% A, increasing to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: Diode Array Detector (DAD) set at a wavelength determined by the UV spectrum of the standard (e.g., 280 nm).

-

Column Temperature: 30°C.

3.3. Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

III. Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Key factors influencing the efficiency of solvent extraction.

References

Application Notes & Protocols: Isolation and Purification of 2-Geranyl-4-isobutyrylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the isolation and purification of 2-Geranyl-4-isobutyrylphloroglucinol, a member of the acylphloroglucinol class of natural products. Acylphloroglucinols, particularly those derived from plant sources such as Mallotus philippensis, have garnered significant interest for their diverse biological activities. The protocols outlined below are synthesized from established methodologies for the extraction and purification of phloroglucinol (B13840) derivatives.

Introduction

This compound is a specialized metabolite found in certain plant species, notably within the Euphorbiaceae family. Phloroglucinol derivatives are known for a range of bioactivities, making their efficient isolation and purification critical for further research and development. This document details a multi-step approach involving solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for obtaining the target compound in high purity.

Data Presentation: Purification Summary

The following table summarizes the expected outcomes at each stage of the purification process. Note that yields and purity are estimates based on typical isolation procedures for analogous compounds and may vary depending on the starting material and specific experimental conditions.

| Purification Step | Starting Material | Elution/Mobile Phase | Typical Yield (%) | Purity (%) | Analytical Method |

| Crude Extraction | Dried, powdered plant material (e.g., glandular hairs of M. philippensis) | Methanol (B129727) or Dichloromethane | 5 - 15 (of crude extract) | 1 - 5 | TLC, HPLC-UV |

| Macroporous Resin Chromatography | Crude Methanolic Extract | Stepwise gradient: Water -> Ethanol (B145695) | 20 - 40 (of enriched fraction) | 10 - 25 | HPLC-UV |

| Silica (B1680970) Gel Column Chromatography | Enriched Phloroglucinol Fraction | Gradient: Hexane (B92381) -> Ethyl Acetate (B1210297) | 30 - 50 (of semi-purified fraction) | 50 - 70 | HPLC-UV |

| Preparative HPLC | Semi-purified Fraction | Isocratic or Gradient: Acetonitrile (B52724)/Water | 40 - 60 (of pure compound) | >95 | HPLC-UV, LC-MS |

Experimental Protocols

Protocol 1: Extraction of Crude Phloroglucinols

This protocol describes the initial solvent extraction from the plant source. The glandular hairs of Mallotus philippensis fruits are a reported source of phloroglucinol derivatives.[1]

Materials:

-

Dried and powdered glandular hairs of Mallotus philippensis

-

Methanol (ACS grade or higher)

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours.

-

Filter the mixture to separate the plant residue from the methanol extract.

-

Repeat the extraction of the residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

-

Store the crude extract at 4°C in a desiccated environment until further processing.

Protocol 2: Enrichment of Phloroglucinols using Macroporous Resin Chromatography

This step aims to separate the target compounds from highly polar or non-polar impurities.

Materials:

-

Crude methanolic extract

-

Macroporous adsorption resin (e.g., DM-130 or equivalent)

-

Chromatography column

-

Deionized water

-

Ethanol (95%)

Procedure:

-

Dissolve the crude extract in a minimal amount of 10% aqueous ethanol.

-

Pack a chromatography column with the macroporous resin and equilibrate with deionized water.

-

Load the dissolved crude extract onto the column.

-

Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.

-

Elute the phloroglucinol-enriched fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

-

Pool the relevant fractions and concentrate using a rotary evaporator.

Protocol 3: Semi-preparative Purification by Silica Gel Column Chromatography

This protocol further purifies the enriched fraction based on polarity.

Materials:

-

Enriched phloroglucinol fraction

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Adsorb the enriched fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

-

Analyze the fractions by TLC or analytical HPLC. Combine the fractions containing this compound.

-

Evaporate the solvent from the pooled fractions to yield a semi-purified product.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final step to achieve high purity of the target compound.

Materials:

-

Semi-purified fraction

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Formic acid (optional, for peak shape improvement)

Procedure:

-

Dissolve the semi-purified fraction in the mobile phase.

-

Equilibrate the preparative C18 column with the chosen mobile phase (e.g., a mixture of acetonitrile and water, such as 60:40 or an optimized gradient). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

-

Inject the sample onto the column.

-

Elute the compounds and monitor the separation at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Remove the solvent from the collected fraction, typically by rotary evaporation followed by freeze-drying, to obtain the pure compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Techniques

Caption: Logical steps in the purification of the target compound.

References

Application Note: HPLC-UV Method Development for the Quantification of 2-Geranyl-4-isobutyrylphloroglucinol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Geranyl-4-isobutyrylphloroglucinol is a phloroglucinol (B13840) derivative with potential therapeutic applications. Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[1][2] This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for the determination of this compound.

Physicochemical Properties (Predicted)

A preliminary analysis of the chemical structure of this compound suggests the following properties, which are critical for method development:

| Property | Predicted Value/Characteristic | Implication for HPLC Method Development |

| Chemical Structure | Phloroglucinol core with geranyl and isobutyryl substitutions | The aromatic phloroglucinol core will exhibit strong UV absorbance. The lipophilic geranyl and isobutyryl groups will increase retention on a reversed-phase column. |

| Molar Mass | ~360.48 g/mol | |

| UV Absorbance Maximum (λmax) | Estimated to be in the range of 270-285 nm | A UV-Vis or Diode Array Detector (DAD) is suitable for detection. The optimal wavelength should be experimentally determined.[3] |